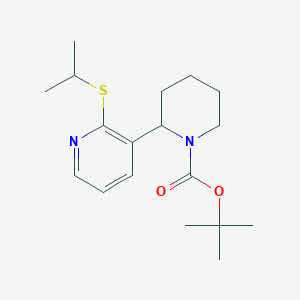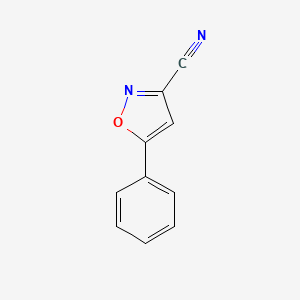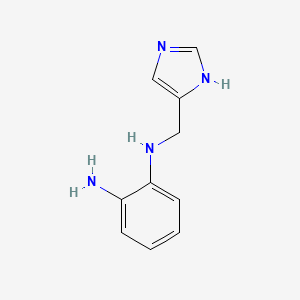
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its morpholino group, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone typically involves the nucleophilic alkylation of thiourea with α-bromoketones, followed by cyclization and dehydration steps . The reaction conditions often include the use of solvents like acetone and catalysts such as sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the trifluoromethyl group.
Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. For instance, it inhibits COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . This dual inhibition is particularly valuable in reducing inflammation and potentially slowing the progression of certain cancers .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid): Another thiazole derivative with similar chemical properties but different biological activities.
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A related compound with a thiadiazole ring instead of a thiazole ring, offering different reactivity and applications.
Uniqueness
What sets (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone apart is its combination of a trifluoromethyl group and a morpholino group. This combination enhances its chemical stability and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10F3N3O2S |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H10F3N3O2S/c10-9(11,12)6-5(18-8(13)14-6)7(16)15-1-3-17-4-2-15/h1-4H2,(H2,13,14) |
InChI Key |
KJYUMEFHOJIWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)





![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)





